molecular formula C25H20FN3O3S B2693383 2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 866348-88-1

2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2693383
CAS No.: 866348-88-1
M. Wt: 461.51
InChI Key: PERFRRROUBQBCN-UHFFFAOYSA-N
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Description

The compound 2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a structurally complex molecule featuring a central imidazole ring substituted at the 4-position with a 2H-1,3-benzodioxol-5-yl group and at the 1-position with a 4-fluorophenyl moiety. A sulfanyl (-S-) bridge links the imidazole to an acetamide group, which is further substituted with a 3-methylphenyl ring.

The benzodioxole group may enhance metabolic stability and membrane permeability, while the 4-fluorophenyl substituent could influence electronic interactions with target proteins. The sulfanyl bridge may contribute to hydrogen bonding or hydrophobic interactions, depending on its microenvironment .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3S/c1-16-3-2-4-19(11-16)27-24(30)14-33-25-28-21(13-29(25)20-8-6-18(26)7-9-20)17-5-10-22-23(12-17)32-15-31-22/h2-13H,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERFRRROUBQBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CN2C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and fluorophenyl intermediates, followed by the formation of the imidazole ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

The compound is used as a probe in biological research to study various processes and interactions. Its ability to interact with specific biological targets makes it suitable for investigating enzyme activity and receptor interactions.

Therapeutic Potential

Recent studies have highlighted the potential of this compound in medicinal chemistry:

  • Antimicrobial Activity: Research indicates that derivatives of similar structures exhibit antimicrobial properties against a range of pathogens, including Mycobacterium tuberculosis .
  • Anticancer Activity: The compound's structural features suggest possible applications in developing anticancer agents, with ongoing studies evaluating its efficacy against various cancer cell lines .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials due to its unique chemical properties. Its derivatives may find use in various formulations across different sectors.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized acetamide derivatives similar to 2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide against Mycobacterium tuberculosis. The results demonstrated significant inhibitory effects on bacterial growth, suggesting therapeutic potential .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of related compounds. The study highlighted the ability of these compounds to induce apoptosis in cancer cell lines, providing insights into their mechanism of action and potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can influence various biological processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s benzodioxole group (electron-rich) contrasts with the dimethoxyphenyl group in ’s analog, which may alter binding affinity due to differences in steric bulk and electronic effects .
  • Core Heterocycle : Imidazole-based compounds (target, ) likely exhibit different pharmacokinetic profiles compared to benzimidazole () or indole derivatives (), as heterocycle polarity and hydrogen-bonding capacity vary .

Computational and Crystallographic Insights

  • Structural Validation : Tools like SHELX () and WinGX () have been critical in resolving the crystal structures of related compounds, enabling precise comparisons of bond lengths, angles, and packing interactions. For example, the dihydrate form in ’s compound reveals how water molecules stabilize sulfinyl groups via hydrogen bonding .
  • Electron Density Maps : The methylsulfinyl group in ’s compound exhibits distinct electron density patterns compared to the target’s sulfanyl group, reflecting differences in oxidation states and intermolecular interactions .

Biological Activity

The compound 2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic molecule with potential biological activities. Its unique structural features suggest possible applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H19N3O5S2
  • Molecular Weight : 493.6 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Imidazole Core : Synthesized through condensation reactions.
  • Introduction of the Benzodioxol Group : Achieved via cyclization reactions involving catechol derivatives.
  • Sulfanylation : The sulfanyl group is introduced using sulfonylation techniques.

Antimicrobial Properties

Research indicates that compounds similar to this structure exhibit significant antimicrobial activity against various pathogens:

  • Gram-positive and Gram-negative Bacteria : Studies have shown that derivatives of imidazole-based compounds can inhibit biofilm formation by bacteria such as Staphylococcus aureus and Escherichia coli .
  • Fungal Infections : The compound has demonstrated antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections .

Anticancer Activity

The compound's structural components may contribute to anticancer properties:

  • Mechanism of Action : It is hypothesized that the compound interacts with specific molecular targets involved in cancer cell proliferation and survival. For instance, it may inhibit certain kinases or other enzymes critical for tumor growth .
  • Case Studies : In vitro studies have indicated that similar imidazole derivatives can induce apoptosis in cancer cell lines .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes:

  • α-glucosidase Inhibition : Compounds with similar structures have shown promise as inhibitors of α-glucosidase, which is relevant in diabetes management .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Targeting Specific Receptors or Enzymes : The imidazole ring may allow for interactions with biological macromolecules, leading to modulation of their activity.
  • Inducing Reactive Oxygen Species (ROS) : Some studies suggest that the compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Research Findings and Data Tables

Activity Type Pathogen/Target Effect Observed Reference
AntimicrobialStaphylococcus aureusBiofilm inhibition
AntimicrobialEscherichia coliBiofilm inhibition
AntifungalCandida albicansGrowth inhibition
Enzyme Inhibitionα-glucosidaseInhibition
AnticancerVarious cancer cell linesInduction of apoptosis

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzodioxol and fluorophenyl precursors to form the imidazole core. For example, intermediates like 4-fluoroaniline derivatives can undergo nucleophilic substitution or cyclization with sodium azide (as seen in triazole synthesis) . Flow chemistry methods, such as those described for diphenyldiazomethane synthesis, can optimize reaction parameters (e.g., temperature, residence time) using Design of Experiments (DoE) to maximize yield and minimize byproducts . Purification often employs column chromatography or recrystallization, with purity verified via HPLC (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • HPLC/MS : To confirm molecular weight and detect impurities (e.g., unreacted intermediates) .
  • NMR (¹H/¹³C) : For structural elucidation, particularly to resolve signals from the benzodioxol, fluorophenyl, and sulfanyl groups .
  • X-ray crystallography : Essential for confirming stereochemistry and solid-state packing, as demonstrated in structurally related imidazole derivatives .
  • Elemental analysis : Validates empirical formula consistency .

Q. How should researchers design initial in vitro assays to evaluate biological activity?

Use validated enzyme inhibition or receptor-binding assays with appropriate controls (e.g., positive/negative controls, solvent-only blanks). Dose-response curves should span 3–4 log units to determine IC₅₀ values. Statistical models (e.g., nonlinear regression) and replicates (n ≥ 3) are critical, as emphasized in flow chemistry optimization studies .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be systematically addressed?

Contradictions may arise from:

  • Purity variations : Impurities >5% (e.g., from incomplete purification) can skew results; rigorous HPLC analysis is advised .
  • Stereochemical heterogeneity : The sulfanyl group’s configuration (R/S) may impact activity. Use chiral chromatography or X-ray diffraction to resolve isomers .
  • Assay conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) require standardization. Orthogonal assays (e.g., SPR vs. fluorescence) can validate findings .

Q. What challenges arise in resolving the stereochemistry of the sulfanyl-acetamide moiety, and how can they be overcome?

The sulfanyl group’s conformation can lead to dynamic rotational isomerism, complicating NMR analysis. Strategies include:

  • Low-temperature NMR : To slow rotation and split overlapping peaks .
  • X-ray crystallography : Definitive for assigning absolute configuration, as seen in methylsulfinyl-imidazole derivatives .
  • Computational modeling : DFT calculations can predict stable conformers and guide experimental design .

Q. How can synthetic yield be improved without compromising stereochemical integrity?

  • DoE-guided optimization : Vary parameters like solvent polarity, catalyst loading, and temperature to identify optimal conditions .
  • In-line analytics : Use FTIR or ReactIR to monitor reaction progress in real time, minimizing side reactions .
  • Protecting groups : Temporarily shield reactive sites (e.g., acetamide nitrogen) during imidazole ring formation to prevent undesired byproducts .

Methodological Considerations

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : For hygroscopic samples, store under inert gas (N₂/Ar) at –80°C .
  • Stability studies : Use accelerated aging (40°C/75% RH) with periodic HPLC checks to identify degradation pathways (e.g., hydrolysis of the sulfanyl group) .

Q. How can researchers validate the compound’s target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound with its target protein, followed by MS/MS identification .
  • Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding under varying temperatures .

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